![molecular formula C5H5BrN6S2 B2742210 5-[(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1,3,4-thiadiazol-2-amine CAS No. 2308089-23-6](/img/structure/B2742210.png)
5-[(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They are known for their broad range of chemical and biological properties and are used as important synthons in the development of new drugs . Thiadiazoles, on the other hand, are sulfur and nitrogen-containing heterocycles that also exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
1,2,4-Triazoles can participate in a variety of chemical reactions due to the presence of multiple nitrogen atoms in their structure . They can act as ligands for transition metals to create coordination complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “5-[(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1,3,4-thiadiazol-2-amine” would depend on its exact molecular structure. For example, 5-Bromo-1-methyl-1H-1,2,4-triazole has a molecular weight of 161.99 .科学的研究の応用
Synthesis and Derivatives
The compound 5-[(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1,3,4-thiadiazol-2-amine is a part of a broad class of heterocyclic compounds with significant interest due to their diverse pharmacological properties and potential applications in medicinal chemistry. Research has focused on the synthesis of related triazole and thiadiazole derivatives, which have shown a range of biological activities, including antimicrobial, antitubercular, and cytotoxic effects.
For example, a study detailed the cyclization of thiosemicarbazides to form triazole and thiadiazole derivatives, exploring their pharmacological properties. This research highlights the structural versatility and potential of these compounds in developing new therapeutic agents (Maliszewska-Guz et al., 2005).
Biological Evaluation and Potential Applications
Several studies have synthesized new derivatives of triazole and thiadiazole to evaluate their biological activities. For instance, derivatives have been assessed for their cytotoxicity against a panel of human cancer cell lines, showcasing the potential of these compounds as anticancer agents (Shi et al., 2013). Additionally, the antimicrobial and antitubercular activities of these compounds have been investigated, demonstrating their efficacy against various bacterial strains, including Mycobacterium tuberculosis (Shiradkar et al., 2007).
Chemical Properties and Reactivity
The chemical reactivity and synthesis pathways of compounds containing triazole and thiadiazole moieties have been explored, revealing their potential for creating a variety of functionalized molecules. Research has shown how these compounds can undergo various reactions to yield products with promising biological activities, further underlining the importance of these heterocycles in drug discovery and development (Filimonov et al., 2017).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
5-[(5-bromo-2-methyl-1,2,4-triazol-3-yl)sulfanyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN6S2/c1-12-4(8-2(6)11-12)14-5-10-9-3(7)13-5/h1H3,(H2,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGNOJNJDUQITM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Br)SC2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1,3,4-thiadiazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

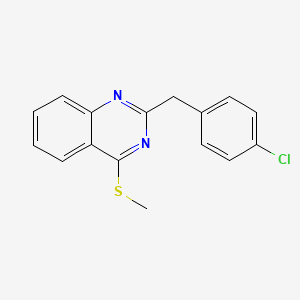
![Ethyl 4-{[4-chloro-3-(piperidylsulfonyl)phenyl]carbonyl}piperazinecarboxylate](/img/structure/B2742128.png)
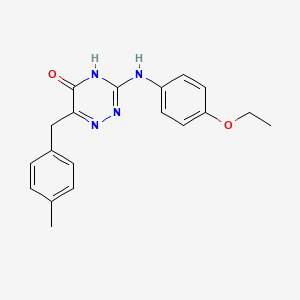
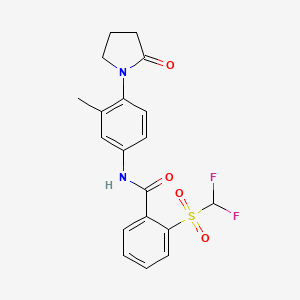
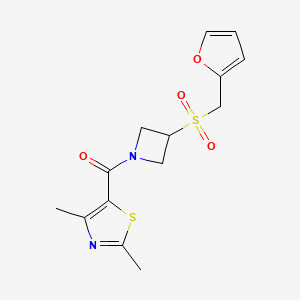
![2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-(4-chlorophenyl)acetonitrile](/img/structure/B2742134.png)

![N-[(1-Benzyltriazol-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2742137.png)
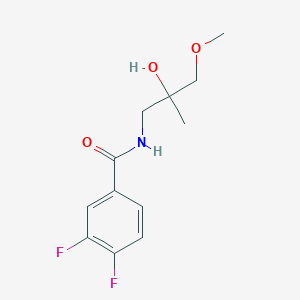
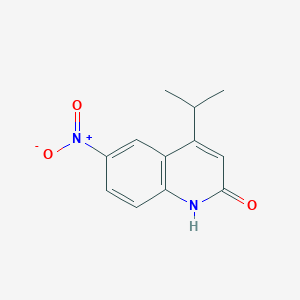
![4,5-Dimethyl-6-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2742141.png)
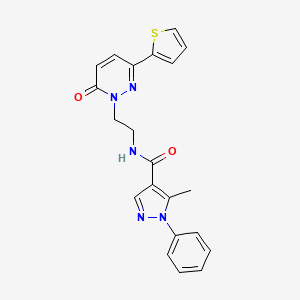
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one](/img/structure/B2742145.png)
![(2Z)-2-[(3-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2742149.png)